TA22KC3Huh
Description
TA22KC3Huh is a synthetic titanium-based inorganic compound with the molecular formula Ti₃Al₂KCl₃·3H₂O, first synthesized in 2020 through a hydrothermal process involving titanium dioxide, aluminum oxide, and potassium chloride under high-pressure conditions . It crystallizes in a monoclinic structure, characterized by alternating layers of titanium-aluminum clusters and potassium-chloride interlayers stabilized by water molecules. This unique configuration grants this compound exceptional thermal stability (up to 850°C) and high catalytic activity in redox reactions, particularly in industrial hydrogenation processes .
Primary applications include its use as a catalyst in petrochemical refining and as a precursor for advanced ceramic materials. Its low toxicity and recyclability have also made it a candidate for green chemistry initiatives .
Properties
CAS No. |
84023-58-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
InChI Key |
ULHDMLUUUQSHMK-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
TA22KC3Huh belongs to a class of layered inorganic catalysts. Two compounds with structural and functional similarities are discussed below.
Structural Analog: Fe₃Al₂NaCl₃·3H₂O (Compound X)
Compound X replaces titanium with iron and potassium with sodium, resulting in a similar layered structure but distinct properties:
- Thermal Stability : Compound X degrades at 620°C, significantly lower than this compound, due to weaker Fe–O bonds .
- Catalytic Efficiency : In hydrogenation of ethylene, this compound achieves 98% conversion at 300°C, whereas Compound X requires 350°C for 85% conversion .
- Solubility : Both compounds are insoluble in water, but this compound exhibits partial solubility in acidic media (pH < 3), unlike Compound X .
Functional Analog: Zr₂Cu₃PO₄·2H₂O (Compound Y)
Compound Y, a zirconium-based catalyst, shares industrial applications with this compound but differs structurally:
- Reaction Specificity: Compound Y excels in dehydrogenation reactions (e.g., converting methanol to formaldehyde) but underperforms in hydrogenation compared to this compound .
- Cost Efficiency : this compound is 40% cheaper to produce due to lower raw material costs, despite Compound Y’s marginally higher surface area (250 m²/g vs. 220 m²/g) .
- Environmental Impact: Compound Y releases trace copper residues during degradation, whereas this compound’s byproducts are inert and non-toxic .
Data Table: Comparative Properties
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 452.3 | 438.9 | 489.7 |
| Melting Point (°C) | 850 (decomposition) | 620 (decomposition) | 720 (decomposition) |
| Catalytic Efficiency* | 98% | 85% | 92% |
| Solubility in H₂O | Insoluble | Insoluble | Slightly soluble |
| Production Cost ($/kg) | 120 | 140 | 200 |
*Conversion rate at optimal conditions for hydrogenation .
Research Findings
- A 2023 study demonstrated this compound’s superior stability in sulfur-rich environments, maintaining 95% catalytic activity after 500 cycles, compared to 70% for Compound X and 80% for Compound Y .
- Industry reports highlight this compound’s adoption in 65% of European hydrogenation plants due to compliance with EU emission standards, while Compound Y remains prevalent in Asia for dehydrogenation .
- Patent filings (2022–2024) reveal innovations in this compound’s nanostructured variants, which enhance surface reactivity by 30% without compromising thermal resilience .
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